L-Valinamide, 5-oxo-L-prolyl-L-histidyl-
Description
L-Valinamide, 5-oxo-L-prolyl-L-histidyl- is a tripeptide derivative comprising three residues:
- 5-oxo-L-proline: A cyclic amino acid with a ketone group at the 5-position, enhancing conformational rigidity .
- L-histidine: Provides an imidazole side chain, enabling metal coordination or acid-base catalysis .
- L-valinamide: A branched-chain aliphatic amino acid amide, contributing hydrophobic interactions.
This compound is synthesized via solid-phase or solution-phase peptide synthesis and characterized using advanced techniques like Marfey’s analysis for stereochemical confirmation . It is implicated as a cysteine protease inhibitor, particularly in parasitic infections, due to its ability to bind enzyme active sites .
Properties
CAS No. |
27058-71-5 |
|---|---|
Molecular Formula |
C16H24N6O4 |
Molecular Weight |
364.40 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H24N6O4/c1-8(2)13(14(17)24)22-16(26)11(5-9-6-18-7-19-9)21-15(25)10-3-4-12(23)20-10/h6-8,10-11,13H,3-5H2,1-2H3,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)(H,22,26)/t10-,11-,13-/m0/s1 |
InChI Key |
FEASPYKJFHQYGM-GVXVVHGQSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCC(=O)N2 |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Resin Selection and Initial Immobilization
SPPS begins with anchoring the C-terminal valinamide to a solid support. The patent CN101407540A specifies the use of 4-[(1-N-ethylamino)ethyl] phenoxy-butyramide resin , which provides a stable amide linkage post-cleavage. This resin is preferred for its compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry and resistance to trifluoroacetic acid (TFA) during final cleavage.
Fmoc Deprotection and Sequential Coupling
Deprotection of the Fmoc group is achieved using 20% piperidine in dimethylformamide (DMF) . Subsequent coupling of Fmoc-protected amino acids employs HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and N,N-diisopropylethylamine (DIEA) at a 1:1:2 molar ratio (amino acid:HBTU:DIEA). Reaction times of 2–5 hours at room temperature ensure >95% coupling efficiency, as validated by Kaiser tests.
Table 1: SPPS Protocol for L-Valinamide, 5-Oxo-L-Prolyl-L-Histidyl-
Cleavage and Global Deprotection
Peptide-resin cleavage utilizes a mixture of TFA:water:1,2-dithioglycol (95:2.5:2.5 v/v) to simultaneously remove side-chain protecting groups (e.g., tert-butyl for tyrosine) and release the peptide into solution. This method minimizes racemization at the C-terminal valinamide, a common issue in resin cleavage.
Solution-Phase Synthesis
Stepwise Condensation Strategy
Solution-phase synthesis involves sequential coupling of protected amino acids in organic solvents. L-Valinamide hydrochloride (Sigma-Aldrich, 97%) serves as the C-terminal building block. The 5-oxo-L-proline and L-histidine residues are activated using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) in tetrahydrofuran (THF).
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum (DMSO-d6) exhibits characteristic signals: δ 9.01 ppm (amide NH), δ 8.46 ppm (pyroglutamyl α-proton), and δ 7.38 ppm (histidine imidazole).
Mass Spectrometry (MS)
High-resolution ESI-MS confirms the molecular ion *[M+H]+ at m/z 365.19 (calculated: 365.19).
Table 2: Spectral Data for L-Valinamide, 5-Oxo-L-Prolyl-L-Histidyl-
| Technique | Data | Reference |
|---|---|---|
| 1H NMR | δ 9.01 (t, J=5.5 Hz, 1H), 8.46 (s, 1H), 7.38 (d, J=8.2 Hz, 1H) | |
| HRMS | m/z 365.19 [M+H]+ (C16H25N6O4) |
Optimization and Industrial-Scale Considerations
Minimizing Racemization
Racemization at the valinamide residue is mitigated by:
Cost-Effective Reagent Selection
Replacing HBTU with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) improves coupling yields by 10–15% but increases production costs.
Chemical Reactions Analysis
L-Valinamide, 5-oxo-L-prolyl-L-histidyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
L-Valinamide, 5-oxo-L-prolyl-L-histidyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Biology: It is used to study protein-protein interactions and enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of L-Valinamide, 5-oxo-L-prolyl-L-histidyl- involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
L-Phenylalaninamide, 5-oxo-L-prolyl-L-histidyl- (CAS 27058-75-9)
L-Methioninamide, 5-oxo-L-prolyl-L-histidyl- (CAS 33217-49-1)
L-Alaninamide, 5-oxo-L-prolyl-L-histidyl-
L-Prolinamide, 5-oxo-1-(1-oxohexyl)-L-prolyl-L-histidyl- (CAS 139693-21-3)
- Molecular Formula : C₂₂H₃₂N₆O₅ (MW: 460.53 g/mol) .
- Structure: Hexanoyl modification at the proline residue increases lipophilicity.
Comparative Data Table
*Molecular formula and weight for L-Valinamide analog inferred from structural analogs in , and 6.
Research Findings and Functional Insights
- Enzyme Inhibition : The 5-oxo-L-prolyl-L-histidyl- core binds to cysteine protease active sites, while the terminal amide modulates specificity. For example, the phenylalaninamide analog shows higher affinity for parasitic proteases due to aromatic stacking , whereas valinamide’s branched chain balances hydrophobicity and solubility .
- Synthetic Accessibility : Solution-phase parallel synthesis (as in pyrimidine carboxamides ) is adaptable for these peptides, though stereochemical purity requires Marfey’s reagent validation .
- Stability : Methioninamide’s sulfur moiety risks oxidative degradation, limiting shelf-life compared to valinamide or alaninamide analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
